molecular formula C10H20N2O B15258722 3,3-Dimethyl-1-(4-methylcyclohexyl)urea

3,3-Dimethyl-1-(4-methylcyclohexyl)urea

Cat. No.: B15258722
M. Wt: 184.28 g/mol
InChI Key: DMYWQTPMTQJDBJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-methylcyclohexyl)urea is an organic compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is a urea derivative characterized by a cyclohexyl ring substituted with a methyl group and a dimethyl group attached to the urea moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea typically involves the reaction of 4-methylcyclohexylamine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methylcyclohexyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-(4-methylcyclohexyl)urea has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(4-methylcyclohexyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a cyclohexyl ring and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1,1-dimethyl-3-(4-methylcyclohexyl)urea

InChI

InChI=1S/C10H20N2O/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h8-9H,4-7H2,1-3H3,(H,11,13)

InChI Key

DMYWQTPMTQJDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC(=O)N(C)C

Origin of Product

United States

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